molecular formula C10H9F2NO B13526728 (3-(Difluoromethoxy)phenyl)propanenitrile

(3-(Difluoromethoxy)phenyl)propanenitrile

Cat. No.: B13526728
M. Wt: 197.18 g/mol
InChI Key: BFINRDBXSRMQOT-UHFFFAOYSA-N
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Description

(3-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethoxy)phenyl)propanenitrile typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the nitrile, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(3-(Difluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrile group may also play a role in its biological activity by participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Difluoromethoxy)phenyl)acetonitrile
  • (4-(Difluoromethoxy)phenyl)propanenitrile
  • (3-(Trifluoromethoxy)phenyl)propanenitrile

Uniqueness

(3-(Difluoromethoxy)phenyl)propanenitrile is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring and the presence of the propanenitrile group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

3-[3-(difluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H9F2NO/c11-10(12)14-9-5-1-3-8(7-9)4-2-6-13/h1,3,5,7,10H,2,4H2

InChI Key

BFINRDBXSRMQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CCC#N

Origin of Product

United States

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